

A Comparative Guide to the Structural Validation of 2-Methoxy-1-nitronaphthalene

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Compound of Interest

Compound Name: 2-Methoxy-1-nitronaphthalene

Cat. No.: B3031550

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For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins our understanding of reactivity, biological activity, and material properties. This guide provides an in-depth technical comparison of the methods used to validate the crystal structure of **2-Methoxy-1-nitronaphthalene**, a key intermediate in the synthesis of various pharmaceuticals.^{[1][2]} We will explore the definitive insights from single-crystal X-ray diffraction and correlate them with the complementary data obtained from spectroscopic techniques.

The Decisive Evidence: Single-Crystal X-ray Diffraction

The gold standard for determining the solid-state structure of a crystalline compound is single-crystal X-ray diffraction. This technique provides a precise map of atomic positions, bond lengths, and bond angles, offering an unparalleled level of structural detail. The crystal structure of **2-Methoxy-1-nitronaphthalene** has been authoritatively determined and is published in the Cambridge Crystallographic Data Centre (CCDC).^[2]

The crystallographic data reveals a triclinic crystal system with the space group P-1.^[2] A notable feature of the asymmetric unit is the presence of two crystallographically independent molecules, designated as A and B.^[1] These two molecules exhibit slight conformational differences, particularly in the orientation of the nitro group relative to the naphthalene ring system. In molecule A, the dihedral angle between the nitro group and the naphthalene plane is

89.9(2) $^{\circ}$, while in molecule B, this angle is 65.9(2) $^{\circ}$.^[1] This observation underscores the conformational flexibility of the molecule within the crystal lattice.

The crystal packing is stabilized by a network of weak C-H \cdots O intermolecular interactions and π - π stacking, which are crucial for the overall stability of the crystalline form.^{[1][2]}

Summary of Crystallographic Data

Parameter	Value
Chemical Formula	C ₁₁ H ₉ NO ₃
Molecular Weight	203.19
Crystal System	Triclinic
Space Group	P-1
a (Å)	9.1291 (4)
b (Å)	10.2456 (4)
c (Å)	10.5215 (4)
α (°)	86.390 (2)
β (°)	82.964 (2)
γ (°)	85.801 (2)
Volume (Å ³)	972.63 (7)
Z	4

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth: Single crystals of **2-Methoxy-1-nitronaphthalene** suitable for X-ray diffraction are typically obtained by slow evaporation from a solution, such as an ethyl acetate/hexane mixture.^[1]
- Data Collection: A suitable crystal is mounted on a goniometer head. Data is collected using a diffractometer, such as a Bruker X8 APEXII CCD, equipped with a Mo K α radiation source.

- Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Corroborative Evidence from Spectroscopic Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, other analytical techniques offer valuable data that must be consistent with this structure. These methods probe the molecule's properties in different states (e.g., in solution for NMR or as a solid/liquid for FTIR and MS) and provide complementary information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

The mass spectrum of **2-Methoxy-1-nitronaphthalene** is expected to show a molecular ion peak ($[M]^+$) at m/z 203, corresponding to its molecular weight.^[3] Fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and the methoxy group (-OCH₃), leading to characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in solution. While a dedicated experimental spectrum for **2-Methoxy-1-nitronaphthalene** is not readily available in public databases, we can predict the expected signals based on its known structure and by comparison with the parent compound, 2-methoxynaphthalene.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring and a singlet for the methoxy group protons. The presence of the electron-withdrawing nitro group at the 1-position will deshield the adjacent aromatic protons, causing them to appear at a higher chemical shift (downfield) compared to 2-methoxynaphthalene. The methoxy protons should appear as a singlet, likely around 3.9-4.1 ppm.

- ^{13}C NMR: The carbon NMR spectrum will show 11 distinct signals for the carbon atoms. The carbon atom attached to the nitro group (C1) and the carbon atom attached to the methoxy group (C2) will be significantly affected. The C1 signal will be shifted downfield due to the deshielding effect of the nitro group. The methoxy carbon will appear as a characteristic signal around 55-60 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

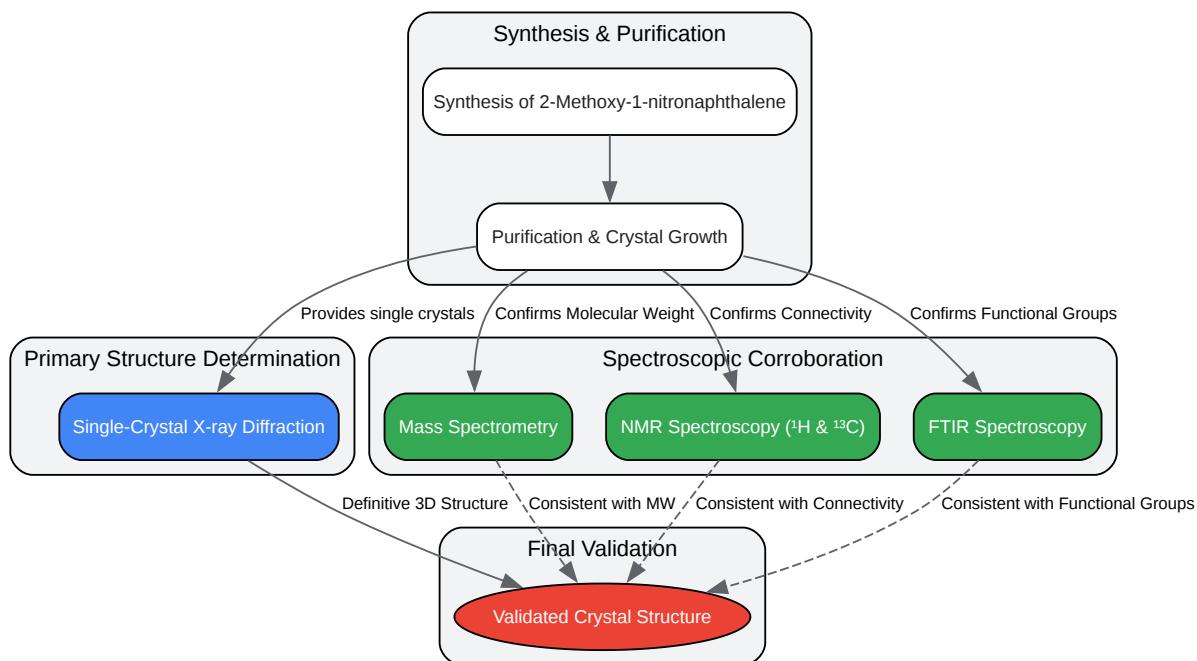
FTIR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The FTIR spectrum of **2-Methoxy-1-nitronaphthalene** will be characterized by the following key absorption bands:

- N-O Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group (NO_2) are expected in the regions of $1550\text{-}1500\text{ cm}^{-1}$ and $1360\text{-}1300\text{ cm}^{-1}$, respectively.
- C-O Stretching: A characteristic stretching vibration for the aryl ether C-O bond of the methoxy group should be present around 1250 cm^{-1} .
- Aromatic C-H and C=C Stretching: The spectrum will also feature aromatic C-H stretching vibrations above 3000 cm^{-1} and aromatic C=C stretching vibrations in the $1600\text{-}1450\text{ cm}^{-1}$ region.

The Validation Workflow: A Holistic Approach

The validation of a crystal structure is a multi-faceted process where data from different analytical techniques converge to provide a consistent and irrefutable picture of the molecule.

Structural Validation Workflow for 2-Methoxy-1-nitronaphthalene

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Sources

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